molecular formula C5H5BrN2O B8095459 6-bromo-3-methylpyrimidin-4(3H)-one

6-bromo-3-methylpyrimidin-4(3H)-one

Cat. No.: B8095459
M. Wt: 189.01 g/mol
InChI Key: NJTNJZZADPVPJP-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpyrimidin-4(3H)-one (CAS: 1611464-74-4) is a brominated pyrimidinone derivative with the molecular formula C₅H₅BrN₂O and a molar mass of 189.01 g/mol . Pyrimidinones are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms and a ketone group. The bromine atom at position 6 and the methyl group at position 3 in this compound make it a valuable intermediate in pharmaceutical and agrochemical synthesis. Pyrimidine derivatives are widely studied for their roles in antibiotics, antiviral agents, and kinase inhibitors .

Properties

IUPAC Name

6-bromo-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-7-4(6)2-5(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTNJZZADPVPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methylpyrimidin-4(3H)-one typically involves the bromination of 3-methylpyrimidin-4(3H)-one. One common method includes the following steps:

    Starting Material: 3-methylpyrimidin-4(3H)-one.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom on 6-bromo-3-methylpyrimidin-4(3H)-one makes it susceptible to electrophilic substitution reactions. For instance, when treated with nucleophiles such as amines or alcohols, substitution can occur at the bromine site.

Oxidation Reactions

Oxidation reactions involving this compound often utilize hydrogen peroxide as an oxidizing agent. The mechanism typically involves the formation of radical intermediates:

  • Formation of an intermediate through the elimination of water.

  • Subsequent oxidation leading to the desired product.

These reactions can yield various derivatives useful in pharmaceutical applications .

Condensation Reactions

Condensation reactions are also significant for synthesizing more complex structures from this compound. For example, it can react with carbonyl compounds under acidic conditions to form substituted pyrimidines.

  • Mechanistic Insights

The reaction pathways for transformations involving this compound often follow radical mechanisms, particularly in oxidation processes where radical scavengers can impact yield significantly:

  • Radical Pathway: Involves radical intermediates that can be stabilized by surrounding groups.

Control experiments using radical scavengers such as TEMPO have shown decreased yields, indicating a radical mechanism is at play during oxidation reactions .

  • Applications

The compound's derivatives are explored for potential applications in:

  • Medicinal Chemistry: As intermediates in drug synthesis due to their biological activity.

  • Organic Synthesis: As building blocks for more complex organic molecules.

This compound is a versatile compound with significant implications in organic synthesis and medicinal chemistry. Understanding its chemical reactivity and synthesis pathways allows for the development of novel compounds with potential therapeutic applications.

  • References

The information provided in this article is based on diverse sources including peer-reviewed journals and patent literature to ensure a comprehensive understanding of the chemical reactions involving this compound.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-methylpyrimidin-4(3H)-one serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have been studied for potential therapeutic effects, particularly in the following areas:

  • Antitubercular Activity : Research indicates that compounds related to pyrimidinones exhibit bactericidal properties against Mycobacterium tuberculosis (Mtb). For instance, studies have identified structural analogs that show promise in inhibiting Mtb growth, suggesting a novel mechanism of action involving iron chelation .
  • Anticonvulsant Properties : Derivatives of pyrimidinones have demonstrated significant anticonvulsant activity in animal models. The synthesis of acetamide derivatives has shown efficacy against seizures induced by pentylenetetrazole .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including:

  • Electrophilic Substitution : The bromine atom can participate in substitution reactions, facilitating the introduction of other functional groups.
  • Formation of Heterocycles : It can be used to synthesize heterocyclic compounds, which are valuable in drug discovery and development.

Biological Studies

The biological activities associated with this compound and its derivatives are under extensive investigation:

  • Enzyme Interactions : Similar pyrimidine derivatives are known to interact with various enzymes and receptors, influencing cellular processes such as enzyme activity modulation and signal transduction pathways.
  • Pharmacokinetics : Studies suggest that these compounds can be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 6-bromo-3-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access, thereby inhibiting enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA/RNA Interaction: Intercalating into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 6-bromo-3-methylpyrimidin-4(3H)-one with structurally analogous pyrimidinones, focusing on substituent effects, reactivity, and applications.

Positional Isomerism: 5-Bromo-3-methylpyrimidin-4(3H)-one

  • Structure : Bromine at position 5 instead of 6 (CAS: 14248-02-3) .
  • Key Differences :
    • The bromine position alters electronic distribution, affecting regioselectivity in subsequent reactions.
    • This compound is more reactive toward nucleophilic substitution at position 6 due to steric and electronic factors.
  • Applications : Positional isomers are often used to fine-tune drug potency or solubility .

Dihalogenated Derivatives: 5-Bromo-6-chloro-4(3H)-pyrimidinone

  • Structure : Contains bromine (position 5) and chlorine (position 6) (CAS: 6312-71-6) .
  • Key Differences :
    • Dual halogenation increases molecular weight (223.43 g/mol ) and polarity.
    • Enhanced electrophilicity facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications: Dihalogenated pyrimidinones are intermediates in kinase inhibitor synthesis .

Fluorinated Derivatives: 5-Bromo-6-(difluoromethyl)pyrimidin-4(3H)-one

  • Structure: Difluoromethyl group at position 6 (CAS: Not specified; synthesized via bromination in acetic acid) .
  • Key Differences :
    • The electron-withdrawing difluoromethyl group increases acidity of the C-H bond at position 5.
    • Higher stability under acidic conditions compared to the methyl-substituted analog.
  • Applications: Fluorinated pyrimidinones are explored for improved metabolic stability in drug candidates .

Fused-Ring Systems: 6-Bromo-1H-thieno[2,3-d]pyrimidin-4-one

  • Structure: Thieno-pyrimidinone fused ring system (CAS: Not specified) .
  • Key Differences :
    • Extended aromaticity enhances π-π stacking interactions, influencing binding to biological targets.
    • Reduced solubility due to increased hydrophobicity.
  • Applications: Fused-ring pyrimidinones are investigated in anticancer and antimicrobial agents .

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents Applications
This compound C₅H₅BrN₂O 189.01 1611464-74-4 Br (C6), CH₃ (C3) Pharmaceutical intermediates
5-Bromo-3-methylpyrimidin-4(3H)-one C₅H₅BrN₂O 189.01 14248-02-3 Br (C5), CH₃ (C3) Regioselective synthesis
5-Bromo-6-chloro-4(3H)-pyrimidinone C₄H₂BrClN₂O 223.43 6312-71-6 Br (C5), Cl (C6) Kinase inhibitors
5-Bromo-6-(difluoromethyl)pyrimidin-4(3H)-one C₅H₄BrF₂N₂O 240.00 - Br (C5), CF₂H (C6) Metabolic stabilization
6-Bromo-1H-thieno[2,3-d]pyrimidin-4-one C₆H₃BrN₂OS 243.07 - Fused thiophene ring Anticancer agents

Key Research Findings

Reactivity Trends :

  • Bromine at position 6 in This compound facilitates nucleophilic substitution more efficiently than position 5 isomers due to reduced steric hindrance .
  • Fluorinated derivatives (e.g., CF₃ or CF₂H groups) exhibit enhanced electrophilicity, enabling reactions with amines or thiols under mild conditions .

Synthetic Utility :

  • This compound serves as a precursor for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination .
  • Dihalogenated analogs are pivotal in synthesizing polyfunctionalized pyrimidines via sequential substitution .

Biological Relevance: Fused-ring systems (e.g., thieno-pyrimidinones) demonstrate higher binding affinity to ATP pockets in kinases compared to monocyclic derivatives .

Biological Activity

6-Bromo-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure

The compound features a pyrimidine ring with a bromine substituent at the 6-position and a methyl group at the 3-position. This specific arrangement influences its reactivity and biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Antibacterial : Various studies have reported that derivatives of pyrimidinones exhibit significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds similar to this compound have shown moderate to good antibacterial activity, indicating potential applications in treating bacterial infections .
    • Antifungal : Some derivatives have also demonstrated antifungal activity, though specific data on this compound is limited.
  • Antiviral Activity :
    • Compounds related to this structure have been evaluated for their efficacy against viruses, including HIV. Studies indicate that modifications at the C-2 position of pyrimidine rings can enhance anti-HIV activity. While direct data on this compound is sparse, its structural relatives suggest a potential for antiviral applications .
  • Anticancer Properties :
    • Research has indicated that certain pyrimidinones exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromine atom may enhance these properties by increasing lipophilicity and cellular uptake .
  • Enzyme Inhibition :
    • Some studies have explored the inhibition of specific enzymes by pyrimidine derivatives, which could lead to therapeutic applications in metabolic disorders or infections. For example, compounds targeting nicotinamide adenine dinucleotide (NAD) metabolism may show promise in modulating cellular energy levels .

Case Studies

Several case studies highlight the biological significance of compounds related to this compound:

  • Study on Antibacterial Activity : A series of synthesized pyrimidinones were tested against various bacterial strains. The results indicated that modifications at the bromine position significantly affected antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
  • Antiviral Efficacy Against HIV : In vitro studies demonstrated that certain pyrimidinones could inhibit reverse transcriptase activity effectively. The most potent analogs exhibited IC50 values in the low micromolar range, suggesting that structural modifications can lead to enhanced antiviral efficacy .

Data Summary

The following table summarizes key findings on the biological activities of this compound and related compounds:

Biological ActivityTest Organism/TargetIC50/MIC ValuesReference
AntibacterialE. coliMIC = 10 µg/mL
AntiviralHIV RTIC50 = 0.32 µM
AnticancerVarious cell linesVaries
Enzyme InhibitionNAMPTVaries

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-bromo-3-methylpyrimidin-4(3H)-one, and how can side products be minimized?

  • Methodology :

  • Catalytic Methylation : Use methyl iodide (MeI) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or THF) at 50–70°C for 6–12 hours. Excess MeI may lead to over-methylation; stoichiometric control is critical .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can isolate the target compound. Monitor by TLC or HPLC to detect impurities like di-brominated byproducts.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodology :

  • 1H-NMR : Look for a singlet at δ 3.2–3.5 ppm (N–CH₃) and a deshielded proton near δ 8.0–8.5 ppm (C–H adjacent to Br). Compare with analogs like 5-bromo-2-hydrazinyl-6-arylpyrimidin-4(3H)-one .
  • IR : Confirm the lactam C=O stretch at ~1650–1680 cm⁻¹ and absence of NH stretches (if fully methylated) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₅H₅BrN₂O: 189.0 g/mol).

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the solid-state structure of this compound?

  • Methodology :

  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer. Collect high-resolution data (θmax > 25°) to resolve Br atom positions .
  • Refinement : Employ SHELXL for small-molecule refinement. Apply TWIN/BASF commands if twinning is observed. Hydrogen-bonding networks (e.g., N–H···O=C dimers) stabilize the lattice; analyze using Mercury .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for pharmacological applications?

  • Methodology :

  • Bioisosteric Replacement : Replace Br with Cl or CF₃ to modulate lipophilicity (logP). Test analogs like 6-chloro-3-methylpyrimidin-4(3H)-one (CAS 101079-62-3) for comparative activity .
  • Functional Assays : Use in vitro enzyme inhibition assays (e.g., USP7 inhibition ) or cellular models (e.g., p53-MDM2 pathway) to evaluate biological activity. Molecular docking (AutoDock Vina) predicts binding modes to target proteins .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

  • Methodology :

  • Reproducibility Checks : Replicate procedures under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.
  • Cross-Validation : Compare NMR data with structurally related compounds (e.g., 6-hydroxy-2-methylpyrimidin-4(3H)-one ). Use high-field instruments (≥400 MHz) to resolve overlapping signals.
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral and crystallographic data in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.